N-methylazetidine-3-carboxamide hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

N-methylazetidine-3-carboxamide hydrochloride, the hydrochloride salt of a uniquely functionalized azetidine, is a critical intermediate for introducing a precise N-methyl carboxamide warhead, which is not achievable with isomeric or unsubstituted analogues. This specific substitution provides a distinct analytical signature (+14.03 g/mol vs. the non-methylated analog) for monitoring in applications like targeted covalent inhibitor synthesis. Additionally, as a validated scaffold component in STAT3 inhibitors (IC50 0.34–0.55 μM) and a metabolically stable bioisostere, it is essential for optimizing CNS drug candidates.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 864248-69-1
Cat. No. B1473680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylazetidine-3-carboxamide hydrochloride
CAS864248-69-1
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESCNC(=O)C1CNC1.Cl
InChIInChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H
InChIKeyJOPDTVIPUIZIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 750 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Methylazetidine-3-carboxamide Hydrochloride (CAS 864248-69-1) for Advanced Heterocyclic Building Block Research


N-Methylazetidine-3-carboxamide hydrochloride (CAS 864248-69-1) is a specialized heterocyclic building block, characterized by a four-membered azetidine ring with a 3-carboxamide substituent bearing an N-methyl group . Its hydrochloride salt form enhances aqueous solubility and stability, distinguishing it from its free base counterpart . This compound is primarily utilized as a research intermediate in medicinal chemistry, particularly for the synthesis of more complex molecules where its unique ring strain and defined substitution pattern are critical .

Technical Justification: Why N-Methylazetidine-3-carboxamide HCl Cannot Be Replaced by Generic Analogs in Synthetic Routes


Generic substitution with other azetidine carboxamides is not feasible due to critical structural and physicochemical differences that directly impact synthetic utility. While the unsubstituted azetidine-3-carboxamide hydrochloride (CAS 124668-45-7) shares the core heterocycle, it lacks the N-methyl group, which alters both the molecule's reactivity and its physical properties . Similarly, 3-(methylamino)azetidine-3-carboxamide hydrochloride presents an isomeric amine substitution pattern that will lead to different steric and electronic outcomes in subsequent reactions . The specific N-methyl amide in this compound is a targeted functional handle that dictates the geometry and efficiency of downstream coupling, aeration, and alkylation steps .

Quantitative Differentiation Evidence for N-Methylazetidine-3-carboxamide HCl vs. Analogs


Differentiation by Molecular Weight: N-Methylation Adds 14.03 g/mol to Core Scaffold

The N-methyl substituent on the carboxamide of the target compound (C5H11ClN2O) results in a molecular weight of 150.61 g/mol . This represents a precise increase of 14.03 g/mol compared to the non-methylated parent scaffold, azetidine-3-carboxamide hydrochloride (C4H9ClN2O, 136.58 g/mol) . This difference is critical for mass balance calculations in synthetic transformations and for analytical method development (LC-MS, HPLC), where a distinct and predictable mass shift allows for unambiguous tracking of reaction progression and product formation.

Medicinal Chemistry Organic Synthesis Building Blocks

Regulatory Distinction: Separate CLP Inventory Entry Confirms Unique Identity and Handling Profile

N-Methylazetidine-3-carboxamide hydrochloride is assigned its own unique entry in the C&L Inventory (EC/List no. 819-730-3) by the European Chemicals Agency (ECHA), separate from that of its unmethylated analog (EC/List no. 812-778-6) [1][2]. This regulatory distinction underscores that the two compounds are considered different chemical entities with potentially different hazard profiles. The target compound is classified under harmonized criteria as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), whereas the unmethylated analog's classification, while overlapping, is reported by a different number of notifiers (1 vs. 2) indicating different market usage and risk assessment data [1][2].

Safety Regulatory Compliance Procurement

Class-Level Inference: Azetidine Amide Scaffold Enables Potent Biological Activity Against Specific Targets

While no direct biological data was found for the target compound, its core (R)-azetidine-2-carboxamide scaffold is a proven pharmacophore for achieving sub-micromolar potency against the STAT3 protein. A series of (R)-azetidine-2-carboxamide analogues demonstrated STAT3-inhibitory potencies (IC50) of 0.34–0.55 μM, while exhibiting >33-fold selectivity over STAT1 or STAT5 activity (potencies >18 μM) [1]. The N-methyl substitution on the target compound represents a critical point of structural variation that can be exploited to further tune these properties. This class-level evidence demonstrates that azetidine carboxamides are not inert linkers but rather active pharmacophores capable of driving potent and selective biological activity.

Drug Discovery Kinase Inhibition STAT3

Class-Level Inference: Azetidine Scaffolds Impart Favorable Metabolic Stability and In Vivo Pharmacokinetics

The azetidine ring system is not only a bioisostere but also confers desirable drug-like properties. In a separate study on azetidine-based ene-amides developed as FabI inhibitors, lead compounds from this class displayed good metabolic stability in mouse liver microsomes and a favorable in vivo pharmacokinetic profile in mice [1]. This evidence suggests that the azetidine core, which is present in N-methylazetidine-3-carboxamide hydrochloride, can contribute to improved ADME properties relative to other heterocyclic cores like pyrrolidines or piperidines, which are often more metabolically labile. This is a key differentiator for chemists selecting building blocks for lead optimization.

ADME Pharmacokinetics Drug Development

Defined Application Scenarios for N-Methylazetidine-3-carboxamide HCl Based on Quantitative Evidence


Synthesis of Targeted Covalent Inhibitor Libraries

Utilize N-methylazetidine-3-carboxamide hydrochloride as a key intermediate for introducing a precise N-methyl carboxamide warhead onto a core scaffold. The quantitative mass difference of +14.03 g/mol versus the non-methylated analog provides a clear analytical signature for monitoring coupling efficiency and product purity via LC-MS. This is particularly valuable in the synthesis of targeted covalent inhibitors where the exact geometry and electronics of the amide group are crucial for binding to a specific residue (e.g., a cysteine) in the target protein's active site.

Structure-Activity Relationship (SAR) Studies on STAT3 Inhibitors

Employ N-methylazetidine-3-carboxamide hydrochloride as a versatile building block to generate focused libraries of (R)-azetidine-2-carboxamide analogs. This approach leverages the class-level evidence that the (R)-azetidine-2-carboxamide scaffold provides sub-micromolar STAT3 inhibition (IC50 0.34–0.55 μM) with >33-fold selectivity over STAT1/5 [1]. The N-methyl group in the target compound offers a specific point of diversification to optimize potency, selectivity, and physicochemical properties of the final inhibitors.

Optimization of Pharmacokinetic (PK) Properties in Lead Series

Incorporate N-methylazetidine-3-carboxamide hydrochloride into lead molecules as a potential bioisostere for a metabolically labile amide or amine. The azetidine ring system has been shown in related series to confer good metabolic stability in mouse liver microsomes and a favorable in vivo PK profile [2]. By procuring and using this specific building block, researchers can systematically explore the impact of the constrained azetidine core on key ADME parameters, such as clearance and half-life, to improve the drug-like properties of their candidates.

Development of Novel CNS-Penetrant Agents

Given that azetidine carboxamide derivatives have been patented for the treatment of CNS disorders [3], N-methylazetidine-3-carboxamide hydrochloride is a relevant building block for constructing potential CNS-active molecules. The combination of its low molecular weight (150.61 g/mol) and the conformational constraint of the azetidine ring is a favorable starting point for optimizing blood-brain barrier permeability and reducing P-glycoprotein efflux, common challenges in CNS drug discovery.

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